(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol
Description
(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a trans-1,2-substituted cycloalkane core with an amino-linked 2-isopropylphenyl group. The compound’s structure includes a hydroxyl group at the 1-position of the cyclopentane ring and a secondary amine bonded to a bulky 2-isopropylphenyl substituent at the 2-position.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1R,2R)-2-(2-propan-2-ylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-10(2)11-6-3-4-7-12(11)15-13-8-5-9-14(13)16/h3-4,6-7,10,13-16H,5,8-9H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
RAQUMAZPVGIDME-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-isopropylaniline.
Reductive Amination: Cyclopentanone undergoes reductive amination with 2-isopropylaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or crystallization to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, TsCl, or other halogenating agents.
Major Products
Oxidation: Cyclopentanone derivative.
Reduction: Cyclopentylamine derivative.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: As a probe to study enzyme-substrate interactions and chiral recognition.
Industrial Applications: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Structural Comparisons:
Steric Effects: The 2-isopropylphenyl group in the target compound introduces significant steric bulk compared to analogs like the 2-chlorophenyl or benzylamino derivatives. This could enhance selectivity for receptors requiring hydrophobic, bulky ligands .
Stereochemical Influence: The trans-1,2 configuration of the target compound distinguishes it from cis-configured analogs (e.g., (1S,2R)-2-(Methylamino)cyclopentan-1-ol), which may exhibit divergent binding modes .
Solubility and Bioavailability : Compounds with smaller substituents (e.g., methyl or benzyl groups) generally exhibit higher aqueous solubility but may sacrifice target affinity due to reduced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
